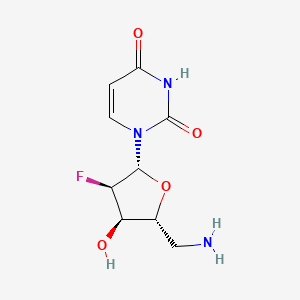
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine is a compound that features a piperidine ring substituted with ethyl and difluoro groups, connected to a pyridine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine typically involves the following steps:
Formation of 1-Ethyl-3,3-difluoropiperidin-4-amine: This intermediate can be synthesized by reacting 1-ethylpiperidine with a fluorinating agent under controlled conditions.
Coupling with Pyridin-3-ol: The intermediate is then coupled with pyridin-3-ol using a suitable base and solvent to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3,3-difluoropiperidin-4-amine: A closely related compound with similar structural features.
Pyridin-3-ol: Another related compound that shares the pyridine ring structure.
Uniqueness
6-((1-Ethyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-3-amine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17F2N3O |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
6-(1-ethyl-3,3-difluoropiperidin-4-yl)oxypyridin-3-amine |
InChI |
InChI=1S/C12H17F2N3O/c1-2-17-6-5-10(12(13,14)8-17)18-11-4-3-9(15)7-16-11/h3-4,7,10H,2,5-6,8,15H2,1H3 |
InChI Key |
GMXVHAJGWSNQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C(C1)(F)F)OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)






![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)


![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)

